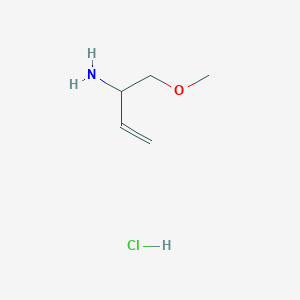
(S)-1-Methoxybut-3-en-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Methoxybut-3-en-2-amine hydrochloride is a chiral amine compound with a methoxy group and an amine group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methoxybut-3-en-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-1-methoxy-3-butene.
Amination: The precursor undergoes an amination reaction, where an amine group is introduced. This can be achieved using reagents like ammonia or primary amines under specific conditions.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amination: Utilizing continuous flow reactors to ensure efficient and consistent amination.
Purification: Employing techniques such as crystallization or distillation to purify the product.
Hydrochloride Salt Formation: Reacting the purified amine with hydrochloric acid in a controlled environment to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methoxybut-3-en-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The methoxy or amine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Scientific Research Applications
(S)-1-Methoxybut-3-en-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Methoxybut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and resulting in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-Methoxybut-3-en-2-amine hydrochloride: The enantiomer of (S)-1-Methoxybut-3-en-2-amine hydrochloride, with similar chemical properties but different biological activities.
1-Methoxybut-3-en-2-amine: The non-chiral version of the compound, lacking the specific stereochemistry.
Other Chiral Amines: Compounds like (S)-1-Phenylethylamine and (S)-1-(2-Naphthyl)ethylamine, which share similar structural features but differ in their functional groups and applications.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both methoxy and amine groups. This combination allows it to participate in a wide range of chemical reactions and interact selectively with biological targets, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C5H12ClNO |
|---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
1-methoxybut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-3-5(6)4-7-2;/h3,5H,1,4,6H2,2H3;1H |
InChI Key |
WPQYQMLCCSOBRR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C=C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


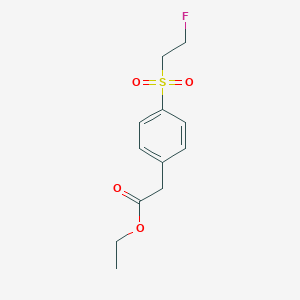
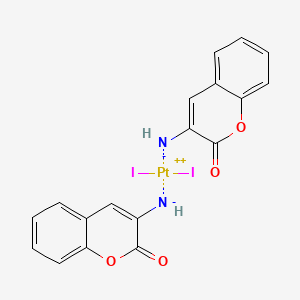
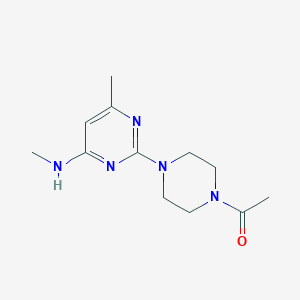
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
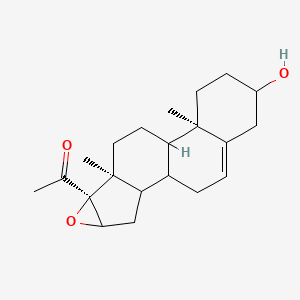
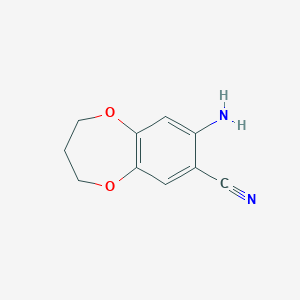
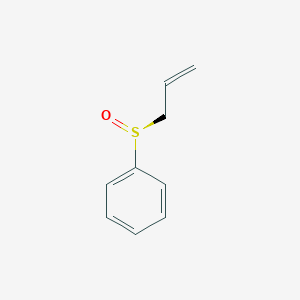
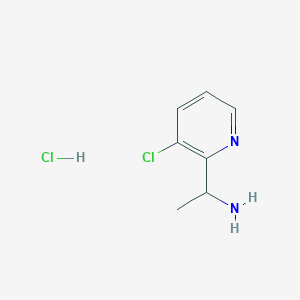
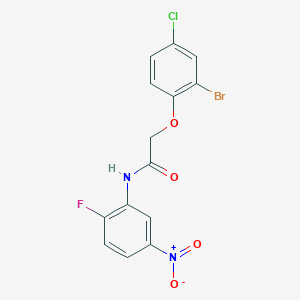
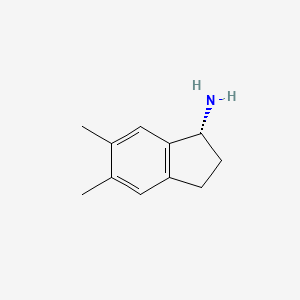
![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)
![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)
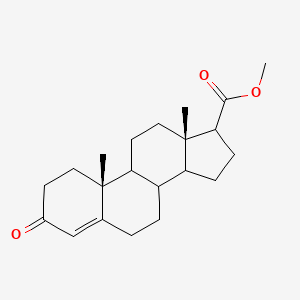
![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)
